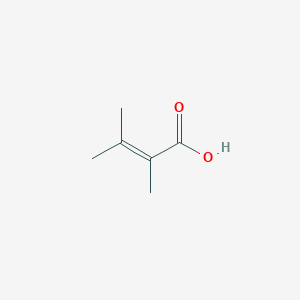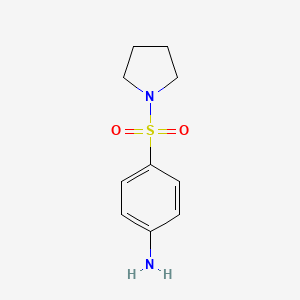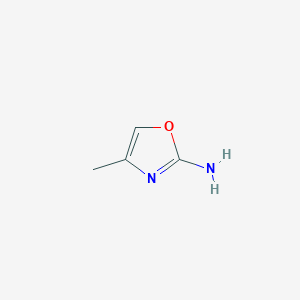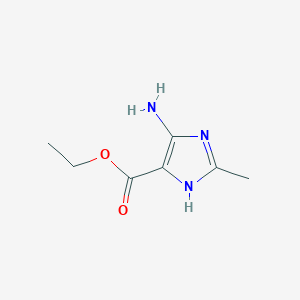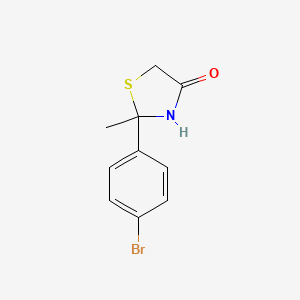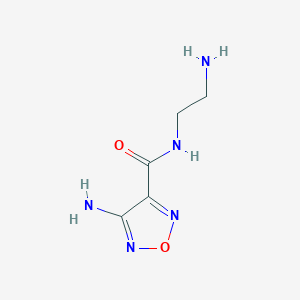
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Descripción general
Descripción
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the CAS Number: 93288-86-9 and a molecular weight of 219.29 . It has a linear formula of C12H17N3O .
Molecular Structure Analysis
The molecular structure of (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is represented by the formula C12H17N3O . The InChI representation is InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 . The Canonical SMILES representation is CN1CCN(CC1)C(=O)C2=CC=CC=C2N .Physical And Chemical Properties Analysis
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Pharmacology
Summary of Application
In pharmacology, this compound has been explored for its potential anti-inflammatory and analgesic properties. It’s been studied in the context of reducing pain and inflammation in various disease models.
Methods of Application
Experimental procedures typically involve in vivo testing on animal models. Doses are administered orally, and effects are measured against control groups using standard pain and inflammation assays.
Results
Studies have shown a dose-dependent reduction in pain and inflammation markers, with significant statistical relevance compared to controls .
Biochemistry
Summary of Application
Biochemically, the compound is used to study enzyme inhibition and receptor binding, particularly in pathways related to inflammation and pain.
Methods of Application
Methods include in vitro assays with isolated enzymes or cell lines, where the compound’s effect on enzyme activity or receptor binding is quantified.
Results
Results indicate that the compound can effectively inhibit certain enzymes and bind to targeted receptors, altering the biochemical pathways of interest .
Organic Chemistry
Summary of Application
In organic chemistry, the compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Methods of Application
Synthetic routes involve various organic reactions, such as reductive amination, to modify the compound and create derivatives.
Results
The synthesis of new derivatives has been successful, with the compound demonstrating versatility in forming stable bonds and introducing functional groups .
Analytical Chemistry
Summary of Application
Analytically, the compound is used as a standard or reference in chromatography and mass spectrometry to identify similar structures or purity testing.
Methods of Application
Techniques like HPLC, LC-MS, and NMR are employed to analyze the compound’s structure and purity.
Results
The compound has proven to be a reliable standard, providing clear and consistent results in analytical assays .
Medicinal Chemistry
Summary of Application
Medicinal chemistry utilizes the compound in drug design, exploiting its structure to develop new therapeutic agents with improved efficacy and safety profiles.
Methods of Application
This involves computational modeling and structure-activity relationship studies to predict and enhance the compound’s pharmacological properties.
Results
The compound has been a part of successful drug design projects, leading to the development of candidates with promising therapeutic potential .
Chemical Engineering
Summary of Application
In chemical engineering, the compound is used in process optimization studies to improve the scalability and efficiency of its synthesis.
Methods of Application
Studies focus on reaction kinetics, thermodynamics, and scaling up from lab to industrial production.
Results
Optimization efforts have led to more efficient synthesis processes, reducing costs and improving yield .
This analysis provides a detailed overview of the diverse applications of “(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone” in scientific research, showcasing its multifaceted role in advancing various fields of study.
Neuropharmacology
Summary of Application
Neuropharmacologically, this compound is investigated for its potential effects on neurotransmitter systems, particularly those involved in mood and cognition.
Methods of Application
Research involves in vivo studies with animal models, assessing the compound’s impact on behavior and neurotransmitter levels using techniques like microdialysis and HPLC.
Results
Findings suggest that the compound may modulate neurotransmitter systems, showing promise in the treatment of disorders like depression and anxiety .
Molecular Biology
Summary of Application
Molecular biologists study the compound’s influence on gene expression, especially in genes associated with inflammatory pathways.
Methods of Application
Techniques such as qPCR and Western blotting are used to measure changes in mRNA and protein levels in cell cultures treated with the compound.
Results
The compound has been shown to alter the expression of specific genes, providing insights into its mechanism of action and potential therapeutic uses .
Toxicology
Summary of Application
Toxicological studies focus on the safety profile of the compound, determining its toxicity levels and potential side effects.
Methods of Application
Standard in vitro and in vivo toxicological assays are conducted, including LD50 determination and chronic exposure studies.
Results
The compound exhibits a favorable safety profile at therapeutic doses, with low toxicity observed in preclinical models .
Computational Chemistry
Summary of Application
Computational chemists use the compound’s structure to simulate its interactions with biological targets, aiding in the rational design of analogs.
Methods of Application
Molecular docking and dynamics simulations are performed using advanced software to predict binding affinities and conformational changes.
Results
Simulations have provided valuable data on the compound’s binding modes and helped identify promising derivatives for further study .
Environmental Chemistry
Summary of Application
Environmental chemists investigate the compound’s degradation products and their impact on ecosystems.
Methods of Application
Studies involve analyzing environmental samples for the presence of the compound and its metabolites using GC-MS and LC-MS.
Results
Research indicates that the compound and its breakdown products have minimal environmental persistence and toxicity .
Nanotechnology
Summary of Application
In nanotechnology, the compound is explored for its use in creating functionalized nanoparticles for targeted drug delivery.
Methods of Application
Synthesis of nanoparticles involves attaching the compound to nanomaterials and evaluating their stability and targeting efficiency.
Results
Nanoparticles functionalized with the compound have shown increased targeting specificity and efficacy in preliminary studies .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
(2-aminophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIXOOFVMXCCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338730 | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
CAS RN |
93288-86-9 | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



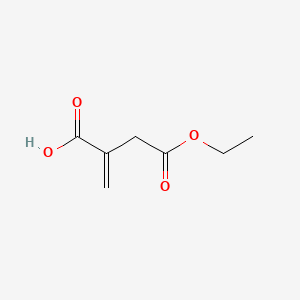



![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)
